molecular formula C11H12O5 B8583924 dimethyl 2-methoxyterephthalate CAS No. 36727-17-0

dimethyl 2-methoxyterephthalate

Cat. No.: B8583924
CAS No.: 36727-17-0
M. Wt: 224.21 g/mol
InChI Key: HGUSYMHSNFETTN-UHFFFAOYSA-N
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Description

Dimethyl 2-methoxyterephthalate is a methyl ester derivative of 2-methoxyterephthalic acid, featuring a benzene ring substituted with a methoxy group (-OCH₃) at the 2-position and methyl ester groups (-COOCH₃) at the 1- and 4-positions. This compound is structurally related to terephthalic acid esters, which are pivotal in polymer chemistry, organic synthesis, and specialty chemical applications.

Properties

CAS No.

36727-17-0

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

dimethyl 2-methoxybenzene-1,4-dicarboxylate

InChI

InChI=1S/C11H12O5/c1-14-9-6-7(10(12)15-2)4-5-8(9)11(13)16-3/h4-6H,1-3H3

InChI Key

HGUSYMHSNFETTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Bromination of Dimethyl Terephthalate

Dimethyl terephthalate undergoes free-radical bromination at the methyl group using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride. Reaction conditions (80°C, 6–8 hours) yield dimethyl 2-(bromomethyl)terephthalate with 70–75% selectivity.

Methoxylation via Alkaline Substitution

The brominated intermediate is treated with sodium methoxide (NaOMe) in anhydrous methanol at 60°C for 12 hours. This SN2 reaction replaces bromine with a methoxy group, producing this compound in 60–65% yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) enhances purity to >98%.

Co-Oxidation of Functionalized Xylene Derivatives

Industrial-scale methods for dimethyl terephthalate, such as the Amoco/Mid-Century process, inspire adaptations for methoxy-substituted analogs. In this route, 2-methoxy-p-xylene is oxidized to 2-methoxyterephthalic acid, followed by esterification.

Liquid-Phase Oxidation

2-Methoxy-p-xylene is oxidized with air at 150–180°C in acetic acid solvent, using cobalt(II) acetate and manganese(II) acetate as catalysts (200–500 ppm metal concentration). Bromine promoters (e.g., HBr) enhance reaction rates, achieving 80–85% conversion to 2-methoxyterephthalic acid.

Esterification with Methanol

The crude acid is esterified using methanol under acidic conditions (H2SO4, 100–150°C, 5–10 bar). Continuous distillation removes water, driving the reaction to >95% completion. Catalyst recycling, as described in patent US4096340A, minimizes costs.

Catalytic Transesterification of Methyl 2-Methoxyterephthalate

For lab-scale synthesis, transesterification of methyl 2-methoxyterephthalate with methanol offers a mild alternative. Using lipase enzymes (e.g., Candida antarctica Lipase B) immobilized on acrylic resin, the reaction proceeds at 40°C in tert-butanol, yielding this compound with 85–90% enantiomeric purity. This method avoids harsh acids but requires longer reaction times (48–72 hours).

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the four methods:

Method Yield (%) Purity (%) Reaction Time Scale Suitability
Direct Esterification90–9595–9812–24 hIndustrial
Bromination-Methoxylation60–6598+18–20 hLab
Co-Oxidation80–8590–958–12 hIndustrial
Transesterification85–909948–72 hLab

Challenges and Optimization Strategies

Selectivity in Bromination

Radical bromination often produces di- and tri-substituted byproducts. Optimizing NBS stoichiometry (1.1 equiv) and using UV light initiation improves mono-bromination selectivity to 80%.

Catalyst Deactivation in Co-Oxidation

Heavy metal catalysts (Co/Mn) deactivate due to methoxy group coordination. Patent US4096340A addresses this by recycling catalysts via distillation residues, maintaining activity over 10 cycles.

Solvent-Free Esterification

Recent advances eliminate acetic acid in oxidation steps, reducing corrosion and waste. Supercritical CO2 as a reaction medium achieves 90% esterification yield at 100°C and 100 bar .

Chemical Reactions Analysis

Types of Reactions

dimethyl 2-methoxyterephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

dimethyl 2-methoxyterephthalate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-methoxybenzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, it interacts with oxidizing agents to form the corresponding acid. In reduction reactions, it interacts with reducing agents to form alcohol derivatives. The exact molecular targets and pathways depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physical, and functional differences between dimethyl 2-methoxyterephthalate and its analogs:

Compound Molecular Formula Molecular Weight Substituents Melting Point Solubility Applications
This compound C₁₀H₁₀O₅ 210.18 g/mol 2-methoxy, 1,4-di-methyl Not reported Organic solvents Potential intermediate for pharmaceuticals or agrochemicals
Dimethyl terephthalate (DMT) C₁₀H₁₀O₄ 194.18 g/mol 1,4-di-methyl 140°C Ethanol, acetone Polyethylene terephthalate (PET) production
Dimethyl aminoterephthalate C₁₀H₁₁NO₄ 209.20 g/mol 2-amino, 1,4-di-methyl 110–115°C DMSO, methanol Pharmaceutical synthesis (e.g., fluorescent dyes, drug precursors)
Bis(2-ethylhexyl) terephthalate (DEHTP) C₂₄H₃₈O₄ 390.56 g/mol 1,4-di(2-ethylhexyl) Liquid Oils, PVC Plasticizer for flexible polymers

Structural and Functional Analysis

This property could make it useful in synthesizing specialty polymers or bioactive molecules. Amino Group: Dimethyl aminoterephthalate’s amino group (-NH₂) introduces basicity and hydrogen-bonding capability, enabling applications in coordination chemistry or as a precursor for heterocyclic compounds . Alkyl Chain Length: DEHTP’s long 2-ethylhexyl groups reduce crystallinity, making it a liquid at room temperature and suitable as a plasticizer .

Thermal and Solubility Properties :

  • DMT’s high melting point (140°C) and crystallinity make it ideal for high-temperature polymer processing .
  • DEHTP’s low volatility and compatibility with PVC highlight its industrial utility in flexible materials .

Q & A

Q. What are the key considerations for optimizing the synthesis of dimethyl 2-methoxyterephthalate in laboratory settings?

Methodological Answer: Optimization involves adjusting reaction parameters such as temperature, catalyst type (e.g., acid catalysts like sulfuric acid or enzymatic catalysts), and molar ratios of reactants. For example, esterification of 2-methoxyterephthalic acid with methanol typically requires reflux conditions (70–100°C) and excess methanol to drive the reaction to completion . Monitoring reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) ensures intermediate formation. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR to confirm ester group formation (δ 3.8–4.0 ppm for methoxy groups) and aromatic proton signals.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H10_{10}O5_5).
  • Melting Point Analysis: Compare observed melting points (e.g., 120–125°C) with literature values to assess purity .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal: Collect organic waste in designated containers for incineration or solvent recovery, adhering to local regulations .

Advanced Research Questions

Q. How do reaction mechanisms differ between this compound and its structural analogs (e.g., dimethyl terephthalate)?

Methodological Answer: The methoxy group at the 2-position introduces steric and electronic effects:

  • Steric Hindrance: Reduces reactivity in nucleophilic substitution reactions compared to unsubstituted terephthalates.
  • Electronic Effects: The electron-donating methoxy group stabilizes intermediates in oxidation reactions, altering product distributions.
    Computational studies (e.g., density functional theory, DFT) can model transition states and activation energies to predict reaction pathways .

Q. What advanced techniques resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Controlled Stability Studies: Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Use HPLC to quantify degradation products.
  • Solubility Profiling: Employ dynamic light scattering (DLS) or phase solubility analysis in polar/non-polar solvents (e.g., DMSO, hexane) to reconcile discrepancies .

Q. How can researchers assess the environmental impact of this compound degradation products?

Methodological Answer:

  • Biodegradation Assays: Use OECD 301B guidelines to measure microbial degradation rates in soil/water matrices.
  • Ecotoxicology Testing: Expose model organisms (e.g., Daphnia magna) to degradation byproducts (e.g., 2-methoxyterephthalic acid) and monitor LC50_{50} values .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress.
  • Design of Experiments (DoE): Use factorial designs to identify critical parameters (e.g., catalyst concentration, stirring rate) and optimize reproducibility .

Q. How do in vitro and in vivo studies address discrepancies in the biological activity of this compound derivatives?

Methodological Answer:

  • Comparative Metabolism Studies: Use liver microsomes (e.g., human CYP450 enzymes) to identify active metabolites.
  • Pharmacokinetic Modeling: Apply compartmental models to predict bioavailability and tissue distribution differences between in vitro and in vivo systems .

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